REACTION_SMILES
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[C:23]([CH3:24])([CH3:25])([CH3:26])[Si:27]([CH3:28])([CH3:29])[Cl:30].[CH3:1][c:2]1[cH:3][n:4]([CH:5]2[CH2:6][CH:7]([OH:8])[CH:9]([CH2:10][OH:11])[O:12]2)[c:13](=[O:14])[nH:15][c:16]1=[O:17].[O:31]=[CH:32][N:33]([CH3:34])[CH3:35].[nH:18]1[cH:19][cH:20][n:21][cH:22]1>>[CH3:1][c:2]1[cH:3][n:4]([CH:5]2[CH2:6][CH:7]([OH:8])[CH:9]([CH2:10][O:11][Si:27]([C:23]([CH3:24])([CH3:25])[CH3:26])([CH3:28])[CH3:29])[O:12]2)[c:13](=[O:14])[nH:15][c:16]1=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)Cl
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Name
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Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1c[nH]cn1
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Name
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Type
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product
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Smiles
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Cc1cn(C2CC(O)C(CO[Si](C)(C)C(C)(C)C)O2)c(=O)[nH]c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |